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Compound of Interest

Compound Name: 5-fluoro-1H-indazol-3-ol

Cat. No.: B1343658

An In-depth Technical Guide to 5-fluoro-1H-
indazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical
properties of 5-fluoro-1H-indazol-3-ol. It includes available experimental and computed data,
discusses its key chemical characteristics, and outlines plausible experimental protocols. This
document is intended to serve as a foundational resource for professionals engaged in
chemical research and drug development.

Core Chemical and Physical Properties

5-fluoro-1H-indazol-3-ol, with the chemical formula C7HsFN20, is a fluorinated derivative of
the indazole heterocyclic system.[1][2] The indazole core is a key pharmacophore found in
numerous therapeutic agents, and fluorination is a common strategy in medicinal chemistry to
modulate physicochemical properties and metabolic stability.[3]

Quantitative data for 5-fluoro-1H-indazol-3-ol is limited; therefore, data from closely related
compounds is included for comparative purposes where noted.

Table 1: Physical and Chemical Properties of 5-fluoro-1H-indazol-3-ol and Related
Compounds
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Property Value Source (Compound)
Molecular Formula C7HsFN20 [1][2] (5-fluoro-1H-indazol-3-ol)
Molecular Weight 152.13 g/mol [1][2] (5-fluoro-1H-indazol-3-ol)
XLogP3 (Computed) 1.3 [1] (5-fluoro-1H-indazol-3-ol)
) ] [4] ((5-Fluoro-1H-indazol-3-

Appearance White solid ) )

yl)acetic acid)
Melting Point Data Not Available [2]
Boiling Point Data Not Available [2]

) [5] (5-fluoro-3-methyl-1H-

pKa (Predicted) 13.29 + 0.40 ]

indazole)
Solubility (Experimental) 12.5 pg/mL (at pH 7.4) [6] (1-benzyl-1H-indazol-3-ol)

Chemical Structure and Tautomerism

A critical chemical feature of 3-hydroxyindazoles is their existence in tautomeric forms. 5-
fluoro-1H-indazol-3-ol is in equilibrium with its keto tautomer, 5-fluoro-1,2-dihydro-3H-indazol-
3-one.[1][2] For indazole systems, the 1H-indazole form is generally considered the most
thermodynamically stable tautomer.[3][7] This equilibrium is crucial as the different tautomers
can exhibit distinct chemical reactivity and biological interaction profiles.

Caption: Tautomeric equilibrium of 5-fluoro-1H-indazol-3-ol.

Experimental Protocols

While a specific, validated protocol for 5-fluoro-1H-indazol-3-ol is not readily available in the
cited literature, a general synthesis can be proposed based on established methods for
analogous indazole derivatives.[8][9] A common and effective route is the cyclization of a
substituted aminobenzonitrile with a source of hydrazine, followed by hydrolysis.

Reaction Scheme: 2-Amino-5-fluorobenzonitrile — 5-fluoro-1H-indazol-3-amine — 5-fluoro-
1H-indazol-3-ol

Materials and Reagents:
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e 2-Amino-5-fluorobenzonitrile

e Sodium nitrite (NaNO2)

« Hydrochloric acid (HCI)

e Sodium azide (NaNs)

e Hydrazine hydrate (N2Ha-H20)

o Ethanol (EtOH)

 Sulfuric acid (H2S0a4)

o Water (H20)

o Ethyl acetate (EtOAC)

¢ Anhydrous sodium sulfate (Naz2S0a)

Procedure:

» Diazotization: Dissolve 2-amino-5-fluorobenzonitrile (1.0 eq) in a mixture of HCI and water at
0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the
temperature below 5 °C. Stir for 30 minutes.

o Azide Formation: To the cold diazonium salt solution, add a solution of sodium azide (1.2 eq)
in water dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours until
the intermediate aryl azide precipitates.

o Cyclization/Amination: Isolate the crude aryl azide. In a separate flask, reflux the azide with
hydrazine hydrate (excess) in ethanol for several hours. This step should yield 5-fluoro-1H-
indazol-3-amine.[9]

» Hydrolysis to Hydroxyl: The resulting 5-fluoro-1H-indazol-3-amine is then subjected to
diazotization followed by hydrolysis. Disperse the amine in aqueous sulfuric acid at 0-5 °C
and add sodium nitrite solution. The resulting diazonium salt is then heated in aqueous
sulfuric acid to yield the final product, 5-fluoro-1H-indazol-3-ol.
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» Work-up and Purification: Cool the reaction mixture and extract with ethyl acetate. Wash the

organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure. Purify the crude product by column chromatography on silica gel.
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Caption: Proposed workflow for the synthesis of 5-fluoro-1H-indazol-3-ol.

Spectral Data (Reference Compounds)

No specific spectral data for 5-fluoro-1H-indazol-3-ol was found. The following table presents

data for a structurally related compound to provide a reference for expected spectral

characteristics.

Table 2: Spectral Data for Methyl 6-fluoro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate[10]

Spectrum Type Data

58.26 (dd, J = 8.9, 5.2 Hz, 1H), 7.58 (d, J = 8.9
Hz, 2H), 7.28-7.24 (m, 2H), 7.14 (td, J = 9.0,
2.2 Hz, 1H), 7.06 (d, J = 8.9 Hz, 2H), 4.06 (s,
3H), 3.89 (s, 3H)

1H NMR (CDCls)

5 163.7, 162.8, 161.7, 159.5, 140.9 (d, J = 12.7

Hz), 136.4, 131.9, 125.4, 123.9 (d, J = 10.9 Hz),
121.0, 114.8, 113.6 (d, J = 25.7 Hz), 96.6 (d, J =
26.9 Hz), 55.6, 52.2

13C NMR (125 MHz, CDCIs)

19F NMR (471 MHz, CDCls) 0-112.4

3080, 3051, 2948, 2846, 1715, 1626, 1520,
IR (cm™1) 1502, 1471, 1443, 1408, 1304, 1250, 1199,
1177,1111, 1062, 1033, 959, 826, 807, 795

calcd. for CieH13FN20s [M]* 300.0910, found
300.0880

HRMS (EI)
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Biological Activity and Potential Applications

Indazole derivatives are a prominent class of compounds in medicinal chemistry, known for a
wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial
properties.[3] Specifically, the 1H-indazole-3-amine scaffold, which is structurally similar to the
titte compound, is recognized as an effective hinge-binding motif for various protein kinases.
[11]

Compounds containing this core are often investigated as kinase inhibitors for applications in
oncology.[9][11] For example, derivatives of 1H-indazol-3-amine have demonstrated inhibitory
activity against cancer cell lines such as A549 (lung), K562 (leukemia), PC-3 (prostate), and
Hep-G2 (hepatoma).[11] The mechanism often involves blocking the ATP-binding site of a
kinase, thereby inhibiting downstream signaling pathways that promote cell proliferation and

survival.

While the specific biological targets of 5-fluoro-1H-indazol-3-ol have not been detailed in the
available literature, its structure suggests potential utility as a kinase inhibitor or as a scaffold
for the development of novel therapeutic agents.
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Caption: Logical diagram of indazole derivatives as kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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